molecular formula C23H20N2O2S B2611118 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide CAS No. 923371-85-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2611118
CAS No.: 923371-85-1
M. Wt: 388.49
InChI Key: DFMJJWPBAGRXBF-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to an acetamide group substituted with an ethoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. This intermediate is then subjected to a coupling reaction with a halogenated phenyl acetamide derivative under basic conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, strong bases like sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)acetamide

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O2S, with a molecular weight of 388.5 g/mol. The compound belongs to the benzothiazole family, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds related to benzothiazole exhibit antimicrobial properties. A study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. Notably, compounds showed significant potency, with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Pathogens
4d10.7 - 21.421.4 - 40.2Bacterial & Fungal
4pVariesVariesFungal
3hVariesVariesFungal

Anticancer Activity

The compound's anticancer potential has also been investigated. Research focusing on structure-activity relationships (SAR) of benzothiazole derivatives revealed that certain modifications enhance cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes critical in disease pathways:

  • DprE1 Protein : This protein is essential for the survival of Mycobacterium tuberculosis. The compound interacts with DprE1, leading to its inhibition and subsequent antibacterial effects.
  • Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) : Dual inhibitors targeting both sEH and FAAH have shown promise in alleviating pain and inflammation . The compound's structural analogs have demonstrated low nanomolar inhibition potencies for these enzymes.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (nM)Effect
DprE1Not specifiedAntibacterial
sEH7Anti-inflammatory
FAAH9.6Pain relief

Case Studies

A series of case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, showing potential for development into therapeutic agents for infections caused by multidrug-resistant organisms .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that certain modifications to the benzothiazole structure led to enhanced cytotoxicity, suggesting that further research could lead to novel cancer therapies .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-2-27-17-13-11-16(12-14-17)15-22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMJJWPBAGRXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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